Mesitylacetic acid

Physical organic chemistry Acid-base equilibrium Pharmaceutical salt selection

Mesitylacetic acid (MAA) provides a unique ligand binding profile intermediate between phenylacetic acid and oleic acid, enabling fine-tuned surface passivation of perovskite nanocrystals without inducing undesired cluster formation. Its sterically bulky 2,4,6-trimethylphenyl group imposes a defined dihedral angle (85.37°) that governs crystallization behavior and supramolecular synthon formation—critical for pharmaceutical co-crystal engineering. High purity (≥98%) ensures reliable performance in solid-phase peptide synthesis coupling reactions.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 4408-60-0
Cat. No. B1346699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesitylacetic acid
CAS4408-60-0
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CC(=O)O)C
InChIInChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyCQWMQAKKAHTCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesitylacetic Acid (CAS 4408-60-0) Technical Specifications and Procurement-Grade Characterization


Mesitylacetic acid (CAS 4408-60-0), systematically (2,4,6-trimethylphenyl)acetic acid, is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol [1]. It is characterized by a sterically demanding 2,4,6-trimethylphenyl (mesityl) group attached to an acetic acid moiety, which imparts distinct physicochemical and crystallographic properties relative to less substituted analogs [2]. The compound is a white to light-yellow crystalline powder with a melting point of 167–171 °C and a boiling point of approximately 312.9 °C at 760 mmHg [3].

Why Mesitylacetic Acid (4408-60-0) Cannot Be Simply Replaced by Generic Phenylacetic Acid Analogs in Critical Applications


The presence of three methyl substituents at the 2, 4, and 6 positions on the phenyl ring of mesitylacetic acid creates a unique steric and electronic environment that cannot be replicated by simpler arylacetic acids such as phenylacetic acid (PAA) or mono-substituted analogs. This steric bulk directly modulates the compound's acidity (pKa), lipophilicity (LogP), and supramolecular assembly in the solid state [1]. Critically, the conformational constraint imposed by the ortho-methyl groups alters the dihedral angle between the carboxyl group and the aromatic plane, which affects hydrogen-bonding patterns and crystallization behavior—a parameter of vital importance in pharmaceutical solid-form selection and materials science [2]. Generic substitution with less hindered analogs would therefore lead to divergent performance in applications ranging from perovskite nanocrystal passivation to the construction of porous crystalline frameworks [3].

Quantitative Differentiation of Mesitylacetic Acid (4408-60-0) Against Structurally Related Comparators


pKa and Acidity Comparison: Mesitylacetic Acid vs. Phenylacetic Acid

Mesitylacetic acid exhibits a predicted acid dissociation constant (pKa) of 4.40 ± 0.10, which is approximately 0.09 units higher (i.e., weaker acidity) than that of the unsubstituted parent compound, phenylacetic acid, which has a measured pKa of 4.31 in water at 25°C [1][2]. This reduction in acidity is attributed to the electron-donating inductive effect of the three methyl substituents on the mesityl ring, which destabilizes the conjugate carboxylate anion relative to the unsubstituted phenylacetate [3].

Physical organic chemistry Acid-base equilibrium Pharmaceutical salt selection

Lipophilicity (LogP) Comparison: Mesitylacetic Acid vs. Phenylacetic Acid

Mesitylacetic acid demonstrates a calculated LogP value of 2.23890, indicating significantly higher lipophilicity compared to the unsubstituted phenylacetic acid, which has an XLogP value of 1.40 [1][2]. Alternative sources report a LogP of 2.88 for mesitylacetic acid, reflecting the variability in computational estimation methods but consistently affirming a substantial increase in hydrophobic character relative to the parent scaffold [3].

Lipophilicity Drug design Chromatographic retention

Crystallographic Conformational Analysis: Dihedral Angle in Mesitylacetic Acid vs. Unhindered Arylacetic Acids

Single-crystal X-ray diffraction analysis of mesitylacetic acid at 113 K reveals a dihedral angle of 85.37(7)° between the CCOO carboxyl plane and the benzene ring [1]. This near-orthogonal orientation is a direct consequence of steric repulsion between the ortho-methyl groups and the acetic acid side chain. In contrast, unhindered arylacetic acids, such as phenylacetic acid, typically adopt more co-planar or smaller dihedral conformations in the solid state, allowing for different supramolecular hydrogen-bonding architectures [2].

Crystal engineering Supramolecular chemistry Solid-state pharmaceutics

Comparative Ligand Strength in Perovskite Nanocrystal Passivation: Mesitylacetic Acid vs. Phenylacetic Acid and Oleic Acid

In the room-temperature synthesis of cesium lead bromide (CsPbBr₃) perovskite magic-sized clusters (PMSCs), the relative ligand strength of carboxylic acids directly influences the formation of PMSCs versus perovskite quantum dots (PQDs). Under identical experimental conditions, the study demonstrated that phenylacetic acid (PAA) at a concentration of 45.45 mM can generate pure CsPbBr₃ PMSCs, a transformation that does not occur for either mesitylacetic acid (MAA) or oleic acid (OA) at the same concentration [1]. This observation indicates that PAA is a stronger binding ligand than MAA, a difference attributed to the steric hindrance of the mesityl group, which attenuates the interaction of the carboxylate headgroup with the perovskite surface [2].

Perovskite quantum dots Ligand passivation Nanomaterials synthesis

Melting Point and Thermal Stability: Mesitylacetic Acid vs. Phenylacetic Acid

Mesitylacetic acid exhibits a melting point range of 167–171 °C, which is significantly higher than that of the unsubstituted parent compound, phenylacetic acid, which melts at approximately 76–77 °C [1]. This substantial elevation in melting point (ΔTₘ ≈ +90 °C) is consistent with the increased molecular weight and, more importantly, the enhanced van der Waals interactions and more efficient crystal packing enabled by the rigid, sterically demanding mesityl group [2].

Thermal analysis Solid-state characterization DSC

Acidity Trend Within Substituted Phenylacetic Acid Series: Contextualizing Mesitylacetic Acid's pKa

To contextualize the pKa of mesitylacetic acid (4.40 ± 0.10), a review of dissociation constants for related substituted phenylacetic acids reveals that the electron-donating effect of alkyl substituents generally increases pKa (decreases acidity) relative to the parent compound (pKa 4.31). For instance, o-methylphenylacetic acid has a reported pKa of 4.297 [1]. The presence of three methyl groups in mesitylacetic acid would be expected to further raise the pKa, which is consistent with the predicted value of 4.40, though the exact magnitude is modulated by steric inhibition of solvation [2].

Hammett analysis Substituent effects Physical organic chemistry

Targeted Application Scenarios for Mesitylacetic Acid (4408-60-0) Based on Verified Differential Performance


Ligand-Controlled Synthesis of Perovskite Nanocrystals Requiring Intermediate Surface Passivation Strength

For research groups synthesizing cesium lead halide perovskite nanocrystals, mesitylacetic acid (MAA) offers a ligand binding profile that is intermediate between the strong binding of phenylacetic acid and the weaker interaction of oleic acid [1]. As demonstrated in direct comparative studies, MAA does not induce pure magic-sized cluster (PMSC) formation under conditions where PAA does, indicating its utility in reaction systems where fine-tuning of surface passivation is required without complete ligand exchange or phase transformation [2]. This makes MAA a strategic choice for optimizing quantum dot size distribution and photoluminescence quantum yield in multi-ligand passivation schemes.

Crystal Engineering and Co-Crystal Design Exploiting Near-Orthogonal Carboxyl Conformation

The single-crystal X-ray structure of mesitylacetic acid confirms a dihedral angle of 85.37(7)° between the carboxyl group and the aromatic ring, which dictates a specific hydrogen-bonded dimer motif in the solid state [1]. This well-defined, rigid conformation makes mesitylacetic acid a valuable co-former in crystal engineering studies aimed at exploring the influence of sterically imposed molecular geometry on supramolecular synthon formation, polymorphism, and the mechanical properties of pharmaceutical co-crystals [2]. It provides a structurally characterized benchmark for computational crystal structure prediction (CSP) studies of sterically hindered carboxylic acids.

Analytical Method Development Leveraging High Lipophilicity (LogP) for Chromatographic Separation

With a LogP value of 2.24–2.88, mesitylacetic acid exhibits significantly higher lipophilicity than the unsubstituted phenylacetic acid (LogP ≈ 1.40) [1][2]. This pronounced difference in partition coefficient ensures strong retention on reverse-phase HPLC columns under standard conditions, making mesitylacetic acid an effective internal standard or reference marker for method development when analyzing mixtures of arylacetic acids with varying hydrophobicities . Its distinct retention profile minimizes co-elution with less lipophilic impurities or metabolites in complex biological or environmental matrices.

Solid-Phase Peptide Synthesis (SPPS) Building Block Requiring Orthogonal Protection Strategies

Derivatives of mesitylacetic acid, such as Fmoc-protected amino(mesityl)acetic acid, exploit the steric bulk of the mesityl group to enhance stability during coupling reactions in solid-phase peptide synthesis [1]. The ortho-methyl substituents shield the adjacent amino acid backbone, reducing side reactions and improving coupling efficiency, particularly in challenging sequences prone to aggregation or diketopiperazine formation [2]. For procurement decisions, the parent mesitylacetic acid serves as the key starting material for synthesizing these advanced SPPS building blocks, and its high purity (typically ≥97% by HPLC) is essential for ensuring downstream synthetic fidelity .

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